molecular formula C18H25NO2S B2919764 N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2189434-02-2

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2919764
CAS No.: 2189434-02-2
M. Wt: 319.46
InChI Key: IUKDMISNBXUDBD-UHFFFAOYSA-N
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Description

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS: 2189434-02-2) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO₂S and a molecular weight of 319.5 g/mol . Its structure features a cyclopentane ring substituted with a thiophen-2-yl group at the 1-position and a carboxamide group linked to a 7-oxaspiro[3.5]nonane moiety. The spirocyclic ether ring introduces conformational rigidity, which may enhance binding specificity and metabolic stability in pharmacological contexts. The compound’s SMILES representation, O=C(NC1CCC12CCOCC2)C1(c2ccs2)CCCC1, highlights the spatial arrangement of its functional groups .

Properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-16(18(6-1-2-7-18)15-4-3-13-22-15)19-14-5-8-17(14)9-11-21-12-10-17/h3-4,13-14H,1-2,5-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDMISNBXUDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-oxaspiro[35]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, while the carboxamide group can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its spirocyclic ether core and thiophen-2-yl substitution. Below is a comparative analysis with structurally related carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Thiophene Position
N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)... C₁₈H₂₅NO₂S 319.5 Spirocyclic ether, cyclopentane carboxamide, thiophen-2-yl substituent 2
(1R,2S)-2-(thiophen-3-yl)cyclopentane-1-carboxamide (T54) C₁₀H₁₃NOS 211.3 Cyclopentane carboxamide, stereospecific (1R,2S), thiophen-3-yl substituent 3
N-(5-(3-cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide C₂₄H₂₀N₈O₅S 532.5 Quinoline-pyrimidine hybrid, nitro/cyano groups, tetrahydrofuran substituent 2

Key Differences and Implications

Spirocyclic vs. Linear Ether Systems: The target compound’s 7-oxaspiro[3.5]nonane ring imposes steric constraints that are absent in the linear tetrahydrofuran substituent of the quinoline-pyrimidine hybrid . This rigidity may enhance receptor selectivity but reduce solubility compared to less constrained analogs.

Thiophene-2-yl derivatives are often associated with stronger aromatic interactions in drug-receptor binding .

Molecular Complexity and Pharmacokinetics: The quinoline-pyrimidine hybrid () exhibits higher molecular weight (532.5 g/mol) and additional functional groups (nitro, cyano), which may improve target affinity but increase metabolic liability compared to the spirocyclic compound .

Pharmacological Potential

  • Thiophene-carboxamides are frequently explored as kinase inhibitors or GPCR modulators due to their heterocyclic aromaticity .
  • Spirocyclic systems are prized in medicinal chemistry for their ability to mimic bioactive conformations while resisting enzymatic degradation .

Biological Activity

N-{7-oxaspiro[3.5]nonan-1-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The compound is characterized by a spirocyclic structure , which enhances its ability to interact with biological targets. The presence of a thiophene ring contributes to its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Property Details
Molecular Formula C14H19NO2S
Molecular Weight 265.37 g/mol
CAS Number 2320225-03-2
Structural Features Spirocyclic and thiophene moiety

Synthesis

The synthesis of this compound typically involves the formation of the spirocyclic core followed by functionalization at the carboxamide position. Key steps include:

  • Formation of Spirocyclic Core : Utilizing appropriate reagents and conditions to construct the spiro structure.
  • Functionalization : Introducing the thiophene moiety and carboxamide group through targeted reactions.
  • Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm the structure.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in targeting mutated proteins involved in cancer pathways, such as KRAS G12C mutations. In vivo studies have demonstrated dose-dependent antitumor effects in xenograft models .
  • Anti-inflammatory Effects : The spirocyclic structure may modulate inflammatory pathways, potentially leading to analgesic properties similar to other benzamide derivatives .

Case Studies

  • Inhibition of KRAS G12C :
    • A study identified derivatives similar to this compound as effective covalent inhibitors against KRAS G12C mutations, highlighting their potential in treating non-small cell lung cancer .
  • Screening for Biological Activity :
    • High-throughput screening assays have been employed to evaluate the biological activity of related compounds, demonstrating significant inhibition of target proteins involved in oncogenesis .

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes implicated in disease pathways:

  • Binding Affinity : The compound's structural features allow it to bind effectively within active sites of target proteins, influencing their activity.

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